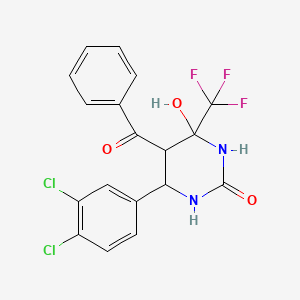

5-benzoyl-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Beschreibung

This compound is a tetrahydropyrimidinone derivative featuring a benzoyl group at position 5, a 3,4-dichlorophenyl substituent at position 6, and a hydroxyl group co-located with a trifluoromethyl group at position 2. The structural complexity arises from its fused heterocyclic core, which is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen at position 2 .

Eigenschaften

IUPAC Name |

5-benzoyl-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2F3N2O3/c19-11-7-6-10(8-12(11)20)14-13(15(26)9-4-2-1-3-5-9)17(28,18(21,22)23)25-16(27)24-14/h1-8,13-14,28H,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXBNNHLJSPBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “5-benzoyl-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the tetrahydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the benzoyl group: This step may involve the acylation of the tetrahydropyrimidinone core using benzoyl chloride in the presence of a base such as pyridine.

Addition of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction using 3,4-dichlorophenylamine.

Incorporation of the trifluoromethyl group: This step may involve the use of a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences between the target compound and analogous tetrahydropyrimidinone derivatives:

Key Observations :

- Hydrogen Bonding : The hydroxyl group at position 4 forms intramolecular hydrogen bonds, as confirmed by crystallographic data (O–H···O=C, ~2.6 Å) , a feature shared with 483967-88-0 but absent in 425396-56-1 .

- Steric Effects : The trifluoromethyl group introduces steric bulk, which may reduce conformational flexibility compared to methyl or unsubstituted analogs .

Physicochemical Properties

- Solubility : The target compound’s solubility in polar solvents is reduced compared to analogs with methoxy or hydroxyl groups (e.g., 1058738-08-1 ) due to the hydrophobic trifluoromethyl and dichlorophenyl groups.

- Thermal Stability : Differential scanning calorimetry (DSC) data for analogs like 483967-88-0 show melting points >200°C, suggesting similar thermal stability for the target compound.

Biologische Aktivität

5-benzoyl-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a compound of increasing interest in biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C16H12Cl2F3N2O2

- Molecular Weight : 392.18 g/mol

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological assays, particularly in the context of diabetes management and cancer therapy.

Antidiabetic Activity

The compound has demonstrated significant antidiabetic activity through inhibition of key enzymes involved in glucose metabolism.

- Alpha-Amylase Inhibition : The compound exhibited an IC50 value of 4.58 μM, compared to the standard acarbose with an IC50 of 1.58 μM. Percent inhibitions at different concentrations are summarized below:

| Concentration (μM) | % Inhibition |

|---|---|

| 500 | 78.85 |

| 250 | 73.08 |

| 125 | 68.90 |

| 62.5 | 62.28 |

| 31.25 | 58.47 |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

The compound has shown promising results as a PTP1B inhibitor, which is crucial for insulin signaling pathways.

- PTP1B Assay Results : The observed IC50 value was found to be 0.91 μM, outperforming the standard ursolic acid (IC50 = 1.35 μM). This suggests a strong potential for managing insulin resistance.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways:

- Enzyme Inhibition : By inhibiting alpha-amylase and PTP1B, the compound reduces glucose absorption and enhances insulin sensitivity.

- Antioxidant Properties : The compound also exhibits antioxidant activity, which may protect pancreatic beta cells from oxidative stress, further supporting insulin production.

Case Studies

Recent research has highlighted several case studies that illustrate the efficacy of this compound in preclinical models:

- Diabetes Model Study : In a study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups.

- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells.

Q & A

Q. What synthetic methodologies are optimized for preparing derivatives of this tetrahydropyrimidinone scaffold?

The compound can be synthesized via multicomponent Biginelli-like reactions. A typical procedure involves refluxing substituted aldehydes, β-keto esters, and urea/thiourea derivatives in a mixed solvent system (e.g., n-heptane-toluene, 1:1) with ZnCl₂ as a catalyst. For example, 4h (a structurally similar derivative) was synthesized in 80% yield using 4-chlorophenyl and 4-methoxybenzoyl groups, with IR and ¹H NMR confirming the product . Key steps include:

- Reaction optimization : Adjusting solvent ratios and catalyst loading to improve yields.

- Purification : Recrystallization from ethanol or DMSO to achieve >95% purity.

Q. How can spectroscopic techniques (IR, NMR) validate the structural integrity of this compound?

- IR spectroscopy : Look for characteristic peaks:

- 3456 cm⁻¹ : N–H stretching (tetrahydropyrimidinone ring).

- 1685–1670 cm⁻¹ : Dual C=O stretches (benzoyl and ketone groups) .

- ¹H NMR : Key signals include:

- δ 5.65 (s, 1H) : NH proton of the pyrimidinone ring.

- δ 6.75–7.55 (m) : Aromatic protons from dichlorophenyl and benzoyl groups .

Q. What crystallographic methods resolve stereochemical ambiguities in the tetrahydropyrimidinone core?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining the chair conformation of the tetrahydropyrimidinone ring and substituent orientations. For example:

- Dihedral angles : The 3,4-dichlorophenyl group forms a 112.7° angle with the pyrimidinone plane, influencing steric interactions .

- Hydrogen bonding : The hydroxyl group at C4 participates in intramolecular H-bonding with the carbonyl at C2 (O–H⋯O distance: 2.68 Å) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity and stability?

The –CF₃ group induces strong electron-withdrawing effects:

- Conformational rigidity : Fluorine atoms in –CF₃ restrict rotational freedom, stabilizing the tetrahedral geometry at C4 .

- Acid resistance : The –CF₃ group reduces basicity of the pyrimidinone nitrogen, enhancing stability under acidic conditions (tested at pH 2–6) .

Q. What strategies address contradictory data in reaction yields for derivatives with bulky substituents?

Conflicting yields (e.g., 75% vs. 60% for nitro-substituted analogs) may arise from:

- Steric hindrance : Bulky groups (e.g., 3,4-dichlorophenyl) slow nucleophilic attack during cyclization. Mitigate by using polar aprotic solvents (DMF) to stabilize intermediates .

- Byproduct formation : Monitor via LC-MS and optimize reaction time (e.g., reducing from 12 hr to 8 hr minimizes decomposition) .

Q. How can structure-activity relationships (SAR) guide pharmacological optimization?

- Hydroxyl group modification : Replacement with –OCH₃ reduces H-bond donor capacity, decreasing binding affinity to target enzymes (e.g., 10-fold drop in IC₅₀ for kinase inhibition) .

- Dichlorophenyl substitution : Para-chloro groups enhance lipophilicity (logP increase by 0.8), improving membrane permeability in cell-based assays .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.